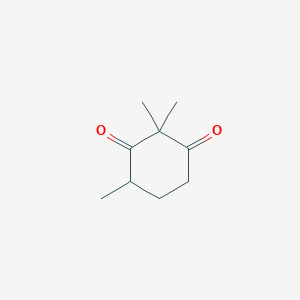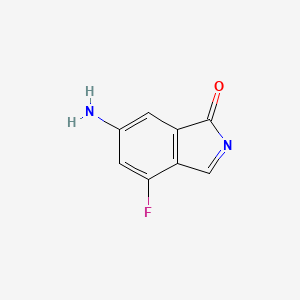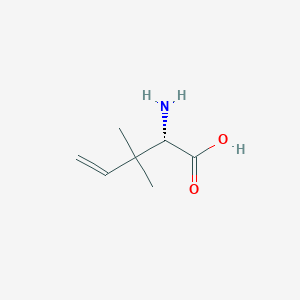
2,2,4-Trimethylcyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4-Trimethyl-1,3-cyclohexanedione is an organic compound with the molecular formula C9H14O2 It is a derivative of cyclohexanedione, characterized by the presence of three methyl groups attached to the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-Trimethyl-1,3-cyclohexanedione typically involves the alkylation of 1,3-cyclohexanedione. One common method includes the reaction of 1,3-cyclohexanedione with isobutyraldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes alkylation to yield the desired product .
Industrial Production Methods: Industrial production of 2,2,4-Trimethyl-1,3-cyclohexanedione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and distillation are employed to obtain high-quality product .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,4-Trimethyl-1,3-cyclohexanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups to hydroxyl groups, forming diols.
Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2,2,4-Trimethyl-1,3-cyclohexanedione has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,2,4-Trimethyl-1,3-cyclohexanedione involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
- 2,2,6-Trimethyl-1,3-cyclohexanedione
- 2,5,5-Trimethyl-1,3-cyclohexanedione
- 1,4-Cyclohexanedione
Comparison: 2,2,4-Trimethyl-1,3-cyclohexanedione is unique due to the specific positioning of its methyl groups, which can influence its reactivity and interactions. Compared to its analogs, it may exhibit different physical properties, such as melting point and solubility, as well as distinct chemical behaviors in reactions .
Propriétés
Formule moléculaire |
C9H14O2 |
|---|---|
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
2,2,4-trimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C9H14O2/c1-6-4-5-7(10)9(2,3)8(6)11/h6H,4-5H2,1-3H3 |
Clé InChI |
FMSVYJVGRWXBIV-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(=O)C(C1=O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol;2-(oxiran-2-ylmethoxymethyl)oxirane](/img/structure/B12281317.png)
![N-[(4-chlorophenyl)methyl]-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide](/img/structure/B12281318.png)


![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methyl-1,3-benzothiazole](/img/structure/B12281343.png)
![5-[3-[[3-(Fluorosulfonyl)phenyl]amino]-1,3-dioxopropyl]-2-(hexadecyloxy)benzenesulfonyl fluoride](/img/structure/B12281347.png)


![Ethyl 2-[1-hydroxy-4-methyl-3-[methyl-[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carboxylate](/img/structure/B12281358.png)
![Benzyl 2-(Acetylamino)-3-O-[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-2-deoxy-alpha-D-galactopyranoside](/img/structure/B12281359.png)
![1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-3-(1H-indol-3-yl)propan-1-one](/img/structure/B12281369.png)

